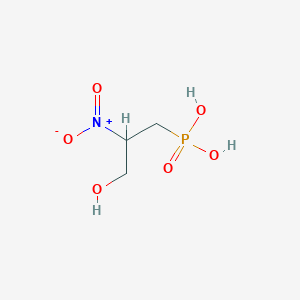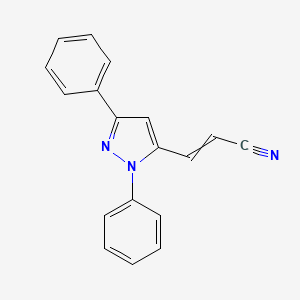
3-(1,3-Diphenyl-1H-pyrazol-5-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Diphenyl-1H-pyrazol-5-yl)prop-2-enenitrile is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Diphenyl-1H-pyrazol-5-yl)prop-2-enenitrile typically involves the reaction of (E)-1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur or sodium persulfate . Another method involves using a hydrazone, which produces an azine as a by-product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves multi-step synthesis with acceptable reaction procedures and quantitative yields. Characterization is typically done using techniques such as 1H NMR, 13C NMR, IR, HRMS, and ESI-MS spectra .
Chemical Reactions Analysis
Types of Reactions: 3-(1,3-Diphenyl-1H-pyrazol-5-yl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include hydrazine hydrate, elemental sulfur, and sodium persulfate . The conditions often involve refluxing in solvents like ethanol or methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine hydrate typically produces 3,5-diphenyl-1H-pyrazole .
Scientific Research Applications
3-(1,3-Diphenyl-1H-pyrazol-5-yl)prop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing potential cytotoxic agents.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.
Biological Studies: It is used in various biological assays to study its effects on cell viability and cytotoxicity.
Mechanism of Action
The mechanism of action of 3-(1,3-Diphenyl-1H-pyrazol-5-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to exhibit cytotoxic activity by reducing cell viability in cancer cells . The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with cellular processes essential for cancer cell survival.
Comparison with Similar Compounds
3,5-Diphenyl-1H-pyrazole: Produced from the reaction of (E)-1,3-diphenylprop-2-en-1-one with hydrazine hydrate.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Used as an intermediate in the synthesis of selective dipeptidyl peptidase 4 inhibitors.
Uniqueness: 3-(1,3-Diphenyl-1H-pyrazol-5-yl)prop-2-enenitrile stands out due to its specific structure, which allows for unique interactions in biological systems. Its derivatives have shown better cytotoxic activity compared to standard drugs like cisplatin .
Properties
CAS No. |
87995-93-5 |
|---|---|
Molecular Formula |
C18H13N3 |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
3-(2,5-diphenylpyrazol-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C18H13N3/c19-13-7-12-17-14-18(15-8-3-1-4-9-15)20-21(17)16-10-5-2-6-11-16/h1-12,14H |
InChI Key |
YNBQFIDSDATAJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C=CC#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



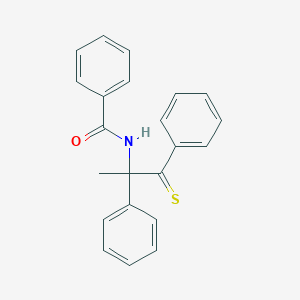
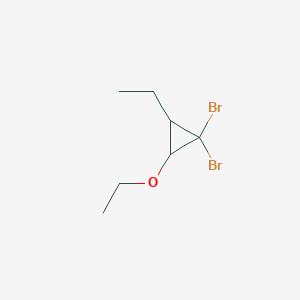
![2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14395169.png)
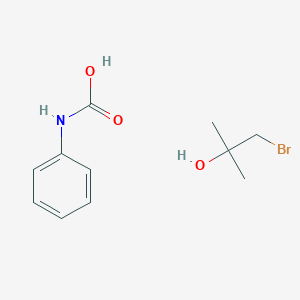
![1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine](/img/structure/B14395178.png)
![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline](/img/structure/B14395188.png)
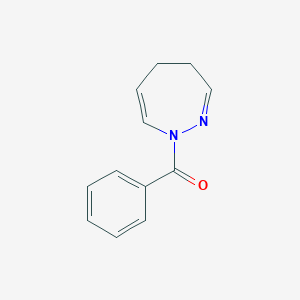
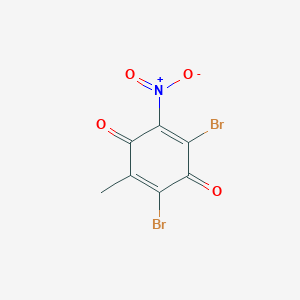

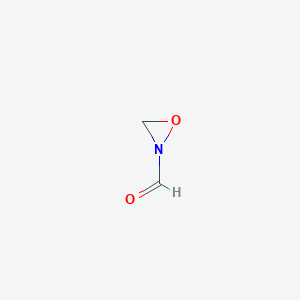
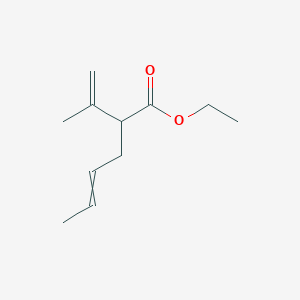
![1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14395205.png)
